Citco

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du CITCO implique la formation du noyau imidazo[2,1-b][1,3]thiazole, suivie de l'introduction des groupes chlorophényle et dichlorobenzylique. Les étapes clés comprennent :

Formation du noyau imidazo[2,1-b][1,3]thiazole : Ceci est généralement réalisé par une réaction de cyclisation impliquant un thioamide et une α-halocétone.

Introduction du groupe chlorophényle : Cette étape implique la substitution d'un atome d'hydrogène sur le noyau imidazo[2,1-b][1,3]thiazole par un groupe chlorophényle.

Formation de l'oxime : La dernière étape implique la réaction du groupe aldéhyde avec l'hydroxylamine pour former l'oxime

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à rendement élevé, de méthodes de purification efficaces et d'un contrôle qualité rigoureux pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le CITCO subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner des formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes chlorophényle et dichlorobenzylique

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactifs d'halogénation comme le chlore et le brome sont couramment utilisés

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui sont souvent utilisés dans la recherche et le développement ultérieurs .

Applications De Recherche Scientifique

Table 1: Summary of CITCO's Mechanism of Action

| Receptor | Activation | Cell Lines Tested | Key Findings |

|---|---|---|---|

| hCAR | Yes | CV-1, HepG2 | >100-fold selectivity over hPXR . |

| hPXR | Yes | HepG2, HepaRG | Direct binding confirmed; activates CYP3A4 . |

Brain Tumor Stem Cells (BTSCs)

This compound has shown promising results in inhibiting the growth of brain tumor stem cells (BTSCs). In a study examining BTSCs:

- Cell Growth Inhibition : this compound induced a dose-dependent decrease in the growth of CD133+ BTSCs, leading to cell cycle arrest and apoptosis without affecting normal astrocytes .

- In Vivo Efficacy : The compound inhibited the growth of subcutaneous BTSC xenografts in nude mice, suggesting potential therapeutic applications for brain tumors .

Table 2: Effects of this compound on BTSCs

| Parameter | Result |

|---|---|

| Cell Cycle Arrest | Induced |

| Apoptosis | Increased |

| Growth Inhibition | Dose-dependent |

| In Vivo Efficacy | Significant tumor growth inhibition . |

Lymphoma Treatment

This compound has also been investigated as an adjuvant in lymphoma treatment regimens:

- Enhanced Efficacy with CHOP : In combination with the CHOP chemotherapy regimen, this compound improved anticancer activity against lymphoma xenograft tumors in mice. It increased the expression of cleaved caspase-3, indicating enhanced apoptosis in tumor cells .

Table 3: this compound's Role in Lymphoma Treatment

| Treatment Regimen | Effect on Tumor Growth | Mechanism |

|---|---|---|

| CHOP + this compound | Significant suppression | Increased apoptosis markers . |

Implications for Drug Metabolism Studies

This compound's role as a selective agonist for hCAR has significant implications for understanding drug metabolism:

- Investigating Drug Interactions : By activating hCAR and hPXR, researchers can study how different compounds interact with these receptors, which is crucial for predicting drug-drug interactions and potential side effects.

- Regulatory Studies : this compound can be used to evaluate the regulatory mechanisms governing drug metabolism pathways, aiding in the development of safer pharmaceuticals .

Mécanisme D'action

CITCO exerts its effects by binding to and activating the constitutive androstane receptor (CAR). Upon activation, CAR translocates to the nucleus, where it binds to specific response elements in the DNA, leading to the transcriptional activation of target genes. These genes are primarily involved in the metabolism of drugs and other xenobiotics .

Comparaison Avec Des Composés Similaires

Le CITCO est unique par sa forte sélectivité pour le CAR par rapport aux autres récepteurs nucléaires tels que le récepteur X du pregnane (PXR). Les composés similaires comprennent :

TCPOBOP : Un agoniste sélectif pour le CAR de la souris.

Phénobarbital : Un activateur du CAR moins sélectif qui affecte également d'autres récepteurs nucléaires.

Rifampicine : Principalement un agoniste du PXR, mais active également le CAR dans une moindre mesure

La forte sélectivité et la puissance du this compound en font un outil précieux dans l'étude de la fonction et de la régulation du CAR, le distinguant d'autres composés moins sélectifs .

Activité Biologique

CITCO, or 6-(4-chlorophenyl)-2,4-dihydro-3H-pyrrolo[3,4-b]quinolin-1-one, is a compound recognized for its significant biological activity, particularly in the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). These receptors play crucial roles in drug metabolism and detoxification processes in the liver. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Activation of Nuclear Receptors

This compound is primarily known as a selective agonist for CAR with an effective concentration (EC50) of approximately 49 nM. It demonstrates over 100-fold selectivity for CAR compared to PXR, although it can also activate PXR under specific conditions . The activation of these receptors leads to the induction of various cytochrome P450 enzymes, which are essential for drug metabolism.

- Constitutive Androstane Receptor (CAR) :

- Pregnane X Receptor (PXR) :

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well absorbed in the liver when administered orally compared to intraperitoneally (IP). In hCAR-TG mice, oral administration resulted in higher liver concentrations of this compound, promoting enhanced activation of CAR and subsequent induction of CYP enzymes .

| Administration Route | C_max (nM/mL) | Time to C_max (h) |

|---|---|---|

| Oral | 500-1000 | 4-10 |

| Intraperitoneal | Varies | Not specified |

Study on Lymphoma Treatment

A notable study examined the role of this compound as an adjuvant in chemotherapy for non-Hodgkin lymphoma (NHL). The findings indicated that this compound significantly enhanced the pharmacokinetic profile of cyclophosphamide (CPA), leading to improved efficacy in treatment. Specifically, this compound administration increased the area under the curve (AUC) for CPA metabolites, suggesting enhanced bioactivation and therapeutic potential .

Human Hepatocyte Studies

In vitro studies using primary human hepatocytes demonstrated that this compound effectively activates both CAR and PXR pathways. This dual activation was shown to induce CYP2B6 and CYP3A4 expression levels significantly. The implications for drug metabolism are profound, as these enzymes are critical for the clearance of many therapeutic agents from the body .

Research Findings

Recent research has highlighted several key findings regarding this compound's biological activity:

- Induction of CYP Enzymes : this compound induces CYP2B6 and CYP3A4 through CAR activation, which is crucial for drug metabolism.

- Selectivity : While it primarily acts on CAR, its ability to activate PXR suggests a broader impact on hepatic drug metabolism.

- Safety Profile : In animal models, this compound has been well tolerated with no significant adverse effects reported during pharmacokinetic studies .

Propriétés

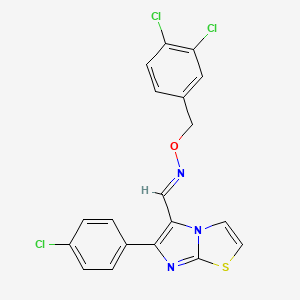

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040761 | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-52-7 | |

| Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITCO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CITCO?

A: this compound is a potent and selective agonist for the human constitutive androstane receptor (hCAR) [, ].

Q2: How does this compound interact with hCAR?

A: this compound directly binds to the ligand-binding domain of hCAR []. This binding induces conformational changes in hCAR, leading to its activation [, ].

Q3: What are the downstream effects of hCAR activation by this compound?

A: Activated hCAR translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , ].

Q4: Is this compound selective for hCAR over other nuclear receptors?

A: While this compound exhibits high selectivity for hCAR over other nuclear receptors like human pregnane X receptor (hPXR) in certain cell lines, it has been shown to activate hPXR in liver cell models and primary human hepatocytes [, ].

Q5: Does this compound activate CAR in other species?

A: this compound selectively activates human CAR and shows limited or no activation of mouse or rat CAR [, , ].

Q6: How does this compound affect the interaction of hCAR with coactivators and corepressors?

A: this compound promotes the recruitment of coactivators like SRC-1 and GRIP-1 to hCAR, enhancing its transcriptional activity [, , ]. Conversely, it interferes with the interaction between hCAR and the corepressor NCoR1 [, ].

Q7: How does cholesterol synthesis inhibition affect this compound-mediated gene expression?

A: Inhibiting cholesterol synthesis with drugs like pravastatin has been shown to abolish this compound-induced CYP2B6 expression in human hepatocytes. This effect is likely due to the activation of sterol regulatory element-binding proteins (SREBPs), which interfere with CAR activity [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C18H11Cl3N2OS, and its molecular weight is 421.72 g/mol.

Q9: Is there any available spectroscopic data for this compound?

A9: While the provided articles do not include detailed spectroscopic data like NMR or IR, you can find this information in chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q10: Does this compound possess any catalytic properties?

A10: this compound is not known to possess catalytic properties. It acts as a ligand for hCAR, modulating its activity rather than directly catalyzing chemical reactions.

Q11: Have computational studies been conducted on this compound and hCAR?

A: Yes, computational studies have been employed to understand the interaction of this compound with hCAR. Molecular modeling and docking simulations have provided insights into the binding mode of this compound within the ligand-binding pocket of hCAR [, ].

Q12: How do structural modifications of this compound affect its activity and selectivity?

A: While the provided articles don't delve into specific structure-activity relationship studies, they highlight that even minor changes, like the five-amino acid insertion in hCAR3 compared to hCAR1, can significantly alter ligand binding and receptor activation [, , ].

Q13: Are there specific formulation strategies to enhance this compound stability or bioavailability?

A13: The provided articles primarily focus on this compound's in vitro applications and do not discuss specific formulation strategies.

Q14: What in vitro models are commonly used to study this compound's effects?

A: Researchers frequently utilize cell-based reporter gene assays, transfected cell lines (like HepG2, HepaRG), and primary human hepatocytes to investigate the effects of this compound on CAR activity and downstream gene expression [, , , , , , ].

Q15: Are there suitable animal models to study this compound activity?

A: While this compound is a human CAR-specific agonist, transgenic mice expressing human CAR (hCAR-TG mice) are valuable tools for investigating this compound's in vivo effects on gene regulation and physiological responses [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.